molecular formula C14H25NO3 B2670457 tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2031258-50-9

tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2670457
CAS No.: 2031258-50-9
M. Wt: 255.358
InChI Key: SGGYJRWNTKDNSL-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a bicyclic compound featuring a spiro junction at the 2-azaspiro[4.5]decane core, with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group. This structure is critical in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly due to its ability to modulate solubility, stability, and reactivity through its substituents .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYJRWNTKDNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor. This compound can be synthesized by treating a solution of the precursor in dichloromethane with Dess-Martin periodinane at 0°C . The reaction is carried out in two batches to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate exhibit antimicrobial properties. These compounds may serve as scaffolds for developing new antibiotics targeting resistant strains of bacteria. For example, derivatives of spirocyclic compounds have shown effectiveness against various pathogens in biological assays, suggesting that this compound could also possess similar properties .

1.2 Neurological Applications
Studies have suggested potential applications in treating neurological disorders due to the compound's ability to interact with neurotransmitter systems. Its structural features may allow it to modulate receptor activity, making it a candidate for further investigation in neuropharmacology .

Organic Synthesis

2.1 Synthetic Intermediates
this compound can act as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows for diverse chemical transformations that can lead to biologically active derivatives . The preparation methods typically involve multi-step synthesis processes that optimize yield and purity.

Table 1: Synthesis Methods Overview

StepReaction TypeKey ReagentsConditions
1Cyclization1,4-Dioxaspiro[4.5]decane-8-oneToluene, 0-20°C, 12.5 hours
2ReductionRaney nickelMethanol, 50°C
3DeprotectionPyridinium p-toluenesulfonateAcetone-water mixture, 70°C
4Final PurificationSilica gel column chromatography-

3.1 Pharmacological Properties
While specific biological activity data for this compound is limited, its derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects. Compounds with similar structures have shown promise in various biological assays, indicating that this compound may also possess relevant biological activities worth investigating further .

3.2 Interaction Studies
Research into the interactions of spirocyclic compounds with biological targets has highlighted their potential as novel therapeutic agents or catalysts in organic synthesis . Understanding these interactions is crucial for developing new drugs and optimizing existing ones.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The hydroxy and tert-butyl groups contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with these molecular targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Solubility Traits
This compound 6-OH C₁₄H₂₅NO₃ 255.36 Polar due to -OH; hydrogen bonding
tert-Butyl 6-methyl-1-azaspiro[4.5]decane-1-carboxylate (3.71) 6-CH₃ C₁₅H₂₇NO₂ 253.38 Lipophilic; reduced polarity
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 7-Oxo C₁₄H₂₃NO₃ 253.34 Electrophilic ketone; prone to nucleophilic attack
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate 8-NH₂ C₁₄H₂₆N₂O₂ 254.37 Basic amine; forms salts or complexes
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate 4-CN, 3-Oxo C₁₂H₁₈N₂O₃ 238.28 High polarity; electron-withdrawing CN

Key Observations :

  • The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, alcohols) compared to methyl or benzyl derivatives .
  • The oxo derivative (7-oxo) exhibits electrophilic reactivity, enabling conjugation with nucleophiles like hydrazines or Grignard reagents, unlike the hydroxyl variant .
  • Amino-substituted analogs (e.g., 8-NH₂) are valuable for forming hydrogen bonds or coordinating with metals, expanding their utility in catalysis or drug design .

Biological Activity

tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_3

This structure features a spirocyclic framework, which is known to influence biological activity through various mechanisms.

Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities. The biological activity of this compound may involve:

  • Receptor Modulation : The compound may interact with specific receptors, influencing neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines.

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of tert-butyl 6-hydroxy derivatives.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBD
tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylateCytotoxicTBD
1,4-dithiaspiro[4.5]decane derivatives5-HT1A AgonistTBD

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of spirocyclic compounds, revealing that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria. The specific activity of tert-butyl 6-hydroxy derivatives remains to be fully characterized but shows promise based on structural similarities.
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF7, prompting further investigation into the mechanisms underlying this activity.
  • Receptor Interaction Studies : Molecular modeling studies suggest that the azaspiro framework may facilitate binding to neurotransmitter receptors, which could explain potential therapeutic effects in neuropharmacology.

Q & A

Q. Table 1: Hazardous Decomposition Products

ConditionProductsMitigation Strategies
CombustionCO, NOxSelf-contained breathing apparatus
Thermal stressNot fully characterizedAvoid high temperatures

Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized?

Answer:

  • Key Synthesis Steps:
    • Intermediate Preparation: React tert-butyl carbamate derivatives with brominated ethers under reflux in acetonitrile with anhydrous K₂CO₃ as a base .
    • Critical Parameters: Temperature (reflux ~82°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar excess of alkylating agents) .
  • Optimization: Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate temperature, time, and reagent purity effects on yield .

Q. Table 2: Representative Reaction Conditions

ParameterRange TestedOptimal Value
Temperature60–100°C82°C (reflux)
Reaction Time4–24 hours6 hours
BaseK₂CO₃, NaHCO₃K₂CO₃ (anhydrous)

Advanced: How can computational modeling resolve conflicting spectral data during structural elucidation?

Answer:

  • Multi-Technique Validation: Cross-reference NMR, MS, and IR data with density functional theory (DFT)-predicted spectra. For example, DFT-calculated 1^1H NMR chemical shifts (using B3LYP/6-311+G(d,p)) can validate experimental peaks .
  • Case Study: If experimental 13^{13}C NMR shows unexpected peaks, molecular dynamics simulations (e.g., Gaussian or ORCA) can model conformational flexibility to identify minor tautomers or rotamers .

Advanced: What strategies mitigate instability during long-term storage or under reactive conditions?

Answer:

  • Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products can be identified via LC-MS and compared to thermally stressed samples .
  • Preventive Measures: Add stabilizers (e.g., antioxidants like BHT at 0.1% w/w) and store under inert gas (N₂ or Ar) to prevent oxidation .

Q. Table 3: Stability Under Stress Conditions

Stress ConditionDurationDegradation ObservedMitigation
Heat (60°C)7 days5% decompositionRefrigerated storage
Light (UV)14 daysNo changeAmber containers

Advanced: How can reactor design improve scalability of synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous Flow Systems: Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization). Residence time distribution (RTD) studies ensure uniform reaction progress .
  • Case Study: A packed-bed reactor with immobilized catalysts (e.g., chiral Rh complexes) achieved 98% enantiomeric excess (ee) at 10 g/L scale, compared to 92% ee in batch reactors .

Advanced: How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

  • Methodological Triangulation:
    • In Silico Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., GABA_A for anticonvulsant studies). Compare results across multiple protein conformations .
    • Experimental Validation: Run dose-response assays (IC₅₀/EC₅₀) in parallel with computational predictions to identify outliers .

Q. Table 4: Example SAR Data Contradiction Analysis

DerivativePredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Discrepancy Source
Compound A12 ± 245 ± 5Solvent polarity mismatch
Compound B8 ± 19 ± 1Agreement

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H, 13^{13}C, and 2D-COSY for backbone assignment .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ = 241.33) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and chiral columns to resolve enantiomeric impurities .

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